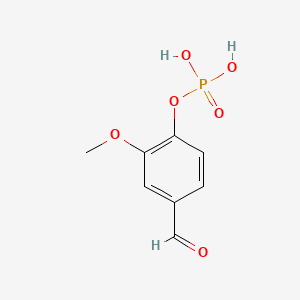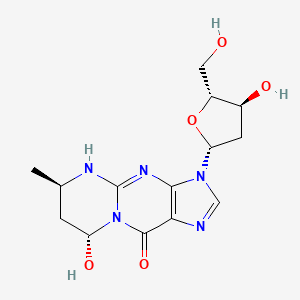![molecular formula C22H18Cl2O6 B1197900 diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate CAS No. 67194-00-7](/img/structure/B1197900.png)
diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[97002,1003,8013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of chloro and dioxo groups. The final step involves esterification to introduce the diethyl dicarboxylate groups. Reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chloro groups or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d’]cyclobuta[1,2-b:4,3-b’]difuran-5a,5b-dicarboxylate
- 3,3′-diethyl-5,5′-dichloro-9-ethylthiacarbocyanine
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique pentacyclic structure of this compound sets it apart, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
67194-00-7 |
|---|---|
Formule moléculaire |
C22H18Cl2O6 |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate |
InChI |
InChI=1S/C22H18Cl2O6/c1-3-27-19(25)21-17(13-9-11(23)5-7-15(13)29-21)18-14-10-12(24)6-8-16(14)30-22(18,21)20(26)28-4-2/h5-10,17-18H,3-4H2,1-2H3 |
Clé InChI |
PACDPKWNDSWLNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl |
SMILES canonique |
CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl |
Synonymes |
cis,syn photodimer of ethyl 5-chlorobenzofuran- 2-carboxylate diethyl (4b-alpha,4c-alpha,9a-alpha,9b-alpha)-3,6-dichlorocyclobuta(1,2-b:3,4-b')bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)







![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)



